molecular formula C12H11NO B8303996 1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one

1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one

Cat. No. B8303996
M. Wt: 185.22 g/mol
InChI Key: HONDCIFZVSMIJQ-UHFFFAOYSA-N
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Patent
US08497281B2

Procedure details

A mixture of 1-(1H-inden-2-yl)-pyrrolidine (5.34 g) and acrylamide (6.15 g) is stirred in argon atmosphere at 100° C. for 30 min. The temperature is then raised to 130° C. and stirring continued for another 15 min. After cooling to room temperature, water (50 mL) and acetic acid (5 drops) are added and the mixture is stirred for 30 min. The mixture is filtered and the organic phase of the filtrate is separated and washed with brine. After drying (MgSO4) and evaporating the solvent, the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 1:1→0:1) to give a brown solid that is triturated with ethyl acetate and dried to afford the title compound. Yield: 1.12 g (21% of theory); Mass spectrum (ESI+): m/z=186 [M+H]+.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[N:10]1[CH2:14][CH2:13][CH2:12]C1.C(N)(=[O:18])C=C>C(O)(=O)C.O>[NH:10]1[C:14](=[O:18])[CH2:13][CH2:12][C:3]2[C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=3[CH2:1][C:2]1=2

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
C1C(=CC2=CC=CC=C12)N1CCCC1
Name
Quantity
6.15 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred in argon atmosphere at 100° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is then raised to 130° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for another 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the organic phase of the filtrate is separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 1:1→0:1)
CUSTOM
Type
CUSTOM
Details
to give a brown solid that
CUSTOM
Type
CUSTOM
Details
is triturated with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C2=C(CCC1=O)C=1C=CC=CC1C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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